VUF 5574 is a selective agonist for the A3 adenosine receptor, a member of the purinergic receptor family. This compound has garnered attention due to its potential therapeutic applications, particularly in conditions related to inflammation and cancer. The A3 adenosine receptor is known to play a significant role in various physiological processes, including modulation of immune responses and regulation of cell proliferation.
VUF 5574 primarily engages in receptor-mediated signaling pathways upon binding to the A3 adenosine receptor. The activation of this receptor leads to downstream effects such as inhibition of adenylate cyclase, resulting in decreased cyclic adenosine monophosphate levels and subsequent cellular responses. The compound's chemical structure allows it to interact specifically with the binding site of the A3 receptor, facilitating these bio
Research indicates that VUF 5574 exhibits anti-inflammatory properties and has potential neuroprotective effects. It has been shown to inhibit tumor growth in various cancer models, suggesting its utility in oncology. Additionally, VUF 5574 can modulate immune functions, making it a candidate for treating autoimmune diseases and other inflammatory conditions .
The synthetic route may vary based on specific modifications aimed at optimizing the compound's biological activity.
VUF 5574's primary applications are in pharmacology and medicinal chemistry, particularly for:
Studies have demonstrated that VUF 5574 interacts selectively with the A3 adenosine receptor, showing minimal affinity for other adenosine receptor subtypes (A1, A2A, and A2B). This selectivity is crucial for minimizing side effects associated with non-selective adenosine receptor agonists. Interaction studies often employ radiolabeled ligands and competitive binding assays to determine the binding affinity and efficacy of VUF 5574 at various concentrations.
VUF 5574 shares structural similarities with other adenosine receptor agonists but is distinguished by its high selectivity for the A3 subtype. Below is a comparison with similar compounds:
Compound | Target Receptor | Selectivity | Notable Effects |
---|---|---|---|
IB-MECA | A3 Adenosine | High | Anti-inflammatory, anti-tumor |
Cl-IB-MECA | A3 Adenosine | High | Neuroprotective effects |
2-Chloroadenosine | A1 Adenosine | Moderate | Cardiovascular effects |
Caffeine | Non-selective | Low | Stimulant effects |
VUF 5574’s unique profile lies in its selective activation of the A3 receptor without significantly affecting other subtypes, which may lead to fewer side effects compared to non-selective compounds like caffeine.
VUF 5574 is a synthetic urea derivative with the systematic IUPAC name N-(2-methoxyphenyl)-N'-[2-(3-pyridinyl)-4-quinazolinyl]urea. Its molecular formula is C₂₁H₁₇N₅O₂, corresponding to a molecular weight of 371.39 g/mol. The compound is registered under the CAS number 280570-45-8 and is identified by alternative designations such as VUF5574 and CAY27676-10.
Property | Value |
---|---|
Molecular Formula | C₂₁H₁₇N₅O₂ |
Molecular Weight | 371.39 g/mol |
CAS Registry Number | 280570-45-8 |
IUPAC Name | N-(2-Methoxyphenyl)-N'-[2-(3-pyridinyl)-4-quinazolinyl]urea |
The compound comprises a quinazoline core substituted at the 2-position with a 3-pyridinyl group and at the 4-position with a urea linker connected to a 2-methoxyphenyl moiety. X-ray crystallography and NMR spectroscopy confirm the planar quinazoline ring system and the spatial orientation of the pyridinyl and methoxyphenyl groups, which are critical for receptor binding.
Key Structural Attributes: